1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane
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Overview
Description
1-Vinyl-2-oxa-5-aza-bicyclo[221]heptane is a bicyclic compound that features a unique structure combining oxygen and nitrogen atoms within a seven-membered ring
Preparation Methods
The synthesis of 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, which can be readily derivatized with numerous transformations .
Chemical Reactions Analysis
1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. .
Scientific Research Applications
1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the vinyl group, resulting in different chemical properties and reactivity.
tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: This derivative includes a carboxylate group, which can influence its solubility and reactivity.
2-Furan-2-yl-6-phenyl-7-oxa-1-aza-bicyclo[2.2.1]heptane:
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO/c1-2-7-3-6(4-9-7)8-5-7/h2,6,8H,1,3-5H2 |
InChI Key |
SVFRSMQUTIQYCN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CC(CO1)NC2 |
Origin of Product |
United States |
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